4-羟基-5-(三氟甲基)烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

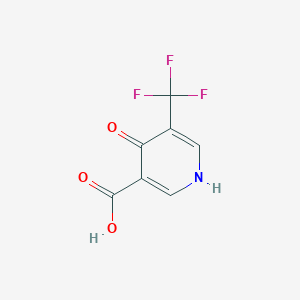

4-Hydroxy-5-(trifluoromethyl)nicotinic acid is a trifluoromethyl-containing aromatic compound with unique biological activity . It is a metabolite of the pyridinecarboxamide insecticide flonicamid and is also a synthetic intermediate in the synthesis of carboxamide fungicides .

Synthesis Analysis

The synthesis of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid involves adding Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate to a three-necked flask, along with 10% Pd/C, CH3COONa 3H2O, and ethanol . The mixture is stirred and dissolved, and nitrogen is replaced three times to discharge air. After hydrogen replacement two times, the reaction is stirred at room temperature for 8 hours under a hydrogen atmosphere until no hydrogen is absorbed to complete the reaction .Molecular Structure Analysis

The molecular structure of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid is shown in the figure . It crystallizes in monoclinic, P 2 1 / c group with one molecule in the asymmetric unit. All of the C and N atoms are nearly co-planar .科学研究应用

HCV NS5B Polymerase Inhibition

This compound is used to prepare pyridine carboxamides which act as palm site inhibitors of HCV NS5B polymerase . This application is crucial in the development of treatments for hepatitis C virus (HCV) by targeting the viral replication mechanism .

CRAC Channel Inhibition

Another significant application is the synthesis of pyrazolylcarboxanilides as inhibitors for the Ca2+ release-activated Ca2+ (CRAC) channel . These channels play a vital role in various cellular functions, including immune responses .

Pesticide Precursor

The compound serves as a precursor for the synthesis of other pesticides. Its unique bioactivity due to the trifluoromethyl group makes it a valuable intermediate in creating potent agricultural chemicals .

Insecticide Intermediate

Specifically, it is a key intermediate in the synthesis of fluopyram , a highly effective insecticide. The production process of fluopyram highlights the importance of this compound due to its challenging synthesis .

Crystal Structure Analysis

The crystal structure of this compound has been studied, providing insights into its chemical behavior and potential for forming various derivatives through reactions with other substances .

Synthesis Methodology Research

Research on the preparation methods of “4-Hydroxy-5-(trifluoromethyl)nicotinic acid” contributes to the field of synthetic chemistry, offering new approaches to producing this compound more efficiently .

作用机制

Target of Action

It is a key intermediate of flonicamid, a highly effective insecticide . Flonicamid has been developed as a selective agent against aphids and other sucking insects .

Mode of Action

The mode of action of flonicamid, and by extension, its intermediate 4-Hydroxy-5-(trifluoromethyl)nicotinic acid, has been identified as suppressing feeding and movement by aphids .

Biochemical Pathways

Given its role as an intermediate in the synthesis of flonicamid, it may be involved in the biochemical pathways that lead to the suppression of feeding and movement in aphids .

Pharmacokinetics

For instance, it has a high polarity, as indicated by its LogPow value of -0.24 at 20°C . It also has a water solubility variable with pH . These properties could influence its bioavailability and distribution within organisms.

Result of Action

Given its role as an intermediate in the synthesis of flonicamid, it may contribute to the overall effects of this insecticide, which include the suppression of feeding and movement in aphids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid. For instance, its hydrolytic behavior is pH-dependent, with stability observed at pH 5 and 7, and a half-life of 204 days at pH 9 . This suggests that the compound’s activity could be influenced by the pH of its environment. Additionally, its high polarity and variable water solubility could affect its distribution and efficacy in different environmental conditions .

安全和危害

未来方向

属性

IUPAC Name |

4-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-11-1-3(5(4)12)6(13)14/h1-2H,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRMFIMXJCWETR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-5-(trifluoromethyl)nicotinic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2994740.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2994753.png)

![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine](/img/structure/B2994755.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2994763.png)